molecular formula C7Cl5F3 B1591116 1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene CAS No. 384-83-8

1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene

Cat. No. B1591116
CAS RN: 384-83-8
M. Wt: 318.3 g/mol
InChI Key: OFYUASAFKNCGBJ-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7Cl5F3. It is a derivative of benzene, where five hydrogen atoms have been replaced by chlorine atoms and one by a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of 1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene consists of a benzene ring with five chlorine atoms and one trifluoromethyl group attached to it . The exact 3D structure and bond angles would require more detailed analysis or simulation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene, such as its melting point, boiling point, and density, are not specified in the sources retrieved .

Scientific Research Applications

Molecular Encapsulation and Supramolecular Chemistry

A study focused on benzyl-o-carboranylbenzene derivatives demonstrates the solvent-dependent conformational changes and molecular encapsulation capabilities of a 1,3,5-substituted benzene platform. This research sheds light on the potential of similar compounds for creating π-rich spaces capable of encapsulating molecules, showcasing the significance of weak interactions like C-H···π and C-H···O interactions in molecular recognition and encapsulation processes (Songkram et al., 2010).

Catalytic Applications and Synthesis of Polymers

Tris(pentafluorophenyl)borane has been identified as an effective catalyst in the synthesis of optically active SiO-containing polymers, highlighting the role of sterically crowded and electron-withdrawing groups in catalysis and polymer synthesis. This research illustrates the influence of the catalyst's structure on yield, molecular weight, and thermal properties of the resulting polymers, offering insights into the synthesis of advanced materials with controlled properties (Zhou & Kawakami, 2005).

Hydrogen Storage in Metal-Organic Frameworks

A study utilizing 1,3,5-benzenetristetrazolate as a ligand to form a porous metal-organic framework with exposed Mn2+ coordination sites showcases a novel approach to hydrogen storage. The framework's ability to adsorb H2 at high densities and its remarkable thermal stability point towards the potential for developing new materials for energy storage applications (Dincǎ et al., 2006).

Development of Covalent Organic Frameworks

The formation of a surface covalent organic framework (COF) based on polyester condensation demonstrates the potential for creating highly ordered, porous structures with specific functionalities. This research highlights the use of 1,3,5-tris(4-hydroxyphenyl)benzene and benzene-1,3,5-tricarbonyl trichloride in COF synthesis, which could be adapted to design materials with applications in catalysis, sensing, and gas storage (Marele et al., 2012).

properties

IUPAC Name

1,2,3,4,5-pentachloro-6-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Cl5F3/c8-2-1(7(13,14)15)3(9)5(11)6(12)4(2)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYUASAFKNCGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Cl5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560221
Record name 1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene

CAS RN

384-83-8
Record name 1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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